
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide, also known as BFEFB, is a synthetic compound that belongs to the class of benzamides. BFEFB has been studied for its potential use in scientific research applications due to its unique chemical properties.
作用機序
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors such as 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation of cancer cells. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide can also induce cell cycle arrest in cancer cells by upregulating the expression of cell cycle regulatory proteins such as p21 and p27. In addition, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
One advantage of using 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in lab experiments is its specificity for HDAC inhibition, which can lead to fewer off-target effects compared to other HDAC inhibitors. However, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has a relatively low potency compared to other HDAC inhibitors and may require higher concentrations to achieve its desired effects. In addition, 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has poor solubility in water, which can make it challenging to work with in certain experimental settings.
将来の方向性
Future research on 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide could focus on optimizing its potency and solubility to improve its effectiveness as a therapeutic agent. Studies could also investigate the potential of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in combination with other anti-cancer agents to enhance its anti-tumor activity. In addition, further research could explore the potential of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in the treatment of other diseases such as neurodegenerative disorders.
合成法
The synthesis of 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide involves the reaction of 3-fluoroaniline with 4-bromo-2-ethoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide in its pure form.
科学的研究の応用
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has been studied for its potential use in scientific research applications, particularly in the field of cancer research. Studies have shown that 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. 3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide has also been studied for its potential use as a therapeutic agent for other diseases such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
3-bromo-4-ethoxy-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-14-7-6-10(8-13(14)16)15(19)18-12-5-3-4-11(17)9-12/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZGUIBPKJJCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

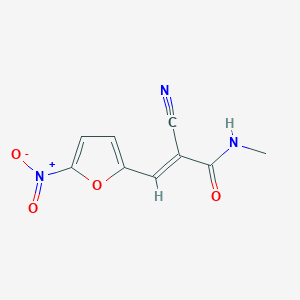
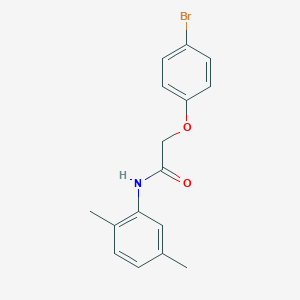
![5-hydroxy-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5791912.png)
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)

![1-[2-(2,4-dichloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5791948.png)
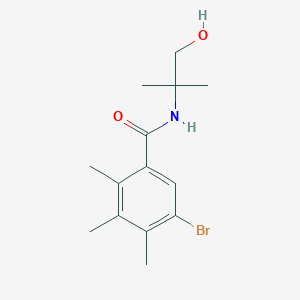
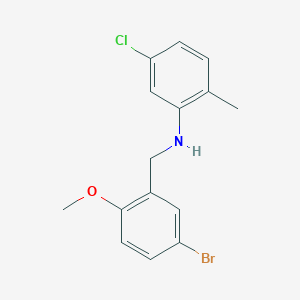
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)
![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)

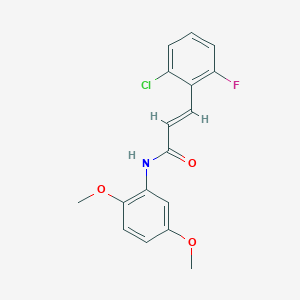
![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)